molecular formula C10H12N4O3 B1266161 (3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea CAS No. 30552-37-5

(3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea

Cat. No.: B1266161
CAS No.: 30552-37-5
M. Wt: 236.23 g/mol
InChI Key: MLPQKUXROCKTSE-UHFFFAOYSA-N
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Description

(3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea typically involves the reaction of indole derivatives with urea or its derivatives. One common method involves the Fischer indole synthesis, where an indole derivative is reacted with phenylhydrazine under acidic conditions to form the desired compound . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as the solvent, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indole derivatives, each with potential biological activities .

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound has shown promise in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells has been a focus of research .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3,5-Dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea apart from these similar compounds is its unique iminourea moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

(3,5-dihydroxy-1-methyl-2,3-dihydroindol-6-yl)iminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-8(15)6(3-7(5)14)12-13-10(11)17/h2-3,9,15-16H,4H2,1H3,(H2,11,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPQKUXROCKTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=C(C=C21)N=NC(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30552-37-5
Record name (1,2,3,5(Or 1,2,3,6)-tetrahydro-3-hydroxy-1-methyl-5(or 6)-oxo-6H(or 5H)-indol-6(or 5)-al) semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030552375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,2,3,5(or 1,2,3,6)-tetrahydro-3-hydroxy-1-methyl-5(or 6)-oxo-6H(or 5H)-indol-6(or 5)-al] semicarbazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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